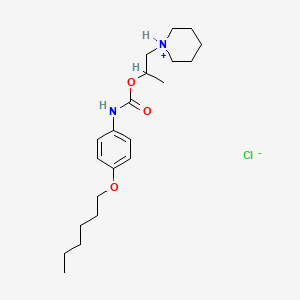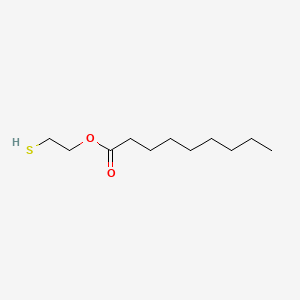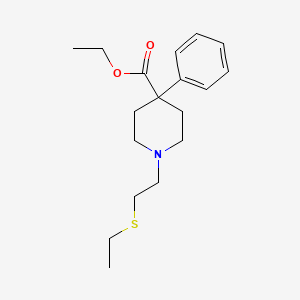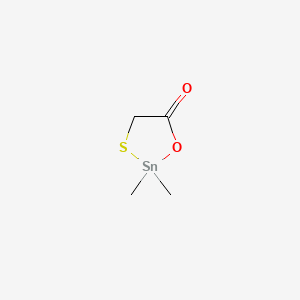
1,3,2-Oxathiastannolan-5-one, 2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,3,2-oxathiastannolan-5-one is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms The structure of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one includes a five-membered ring containing tin, oxygen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one typically involves the reaction of dimethyltin dichloride with a suitable thiol and an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)2SnCl2+RSH+Oxidizing Agent→2,2-Dimethyl-1,3,2-oxathiastannolan-5-one
Industrial Production Methods: In an industrial setting, the production of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,3,2-oxathiastannolan-5-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dioctyl-1,3,2-oxathiastannolan-5-one
- 2,2-Dimethyl-1,3,2-oxathiastannolane
Comparison: Compared to similar compounds, 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one is unique due to its specific structural features and reactivity. For instance, the presence of dimethyl groups may influence its steric and electronic properties, affecting its behavior in chemical reactions and interactions with biological targets.
Eigenschaften
CAS-Nummer |
4117-92-4 |
|---|---|
Molekularformel |
C4H8O2SSn |
Molekulargewicht |
238.88 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/C2H4O2S.2CH3.Sn/c3-2(4)1-5;;;/h5H,1H2,(H,3,4);2*1H3;/q;;;+2/p-2 |
InChI-Schlüssel |
XIDZPWZINDODBR-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn]1(OC(=O)CS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




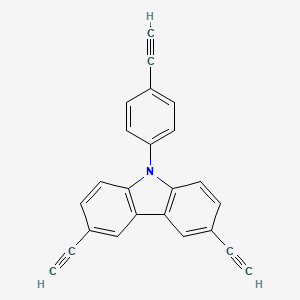
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
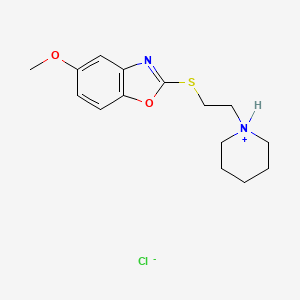
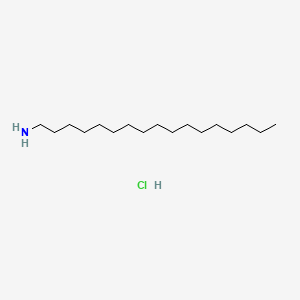

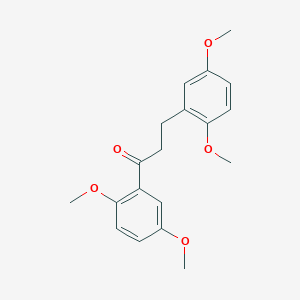
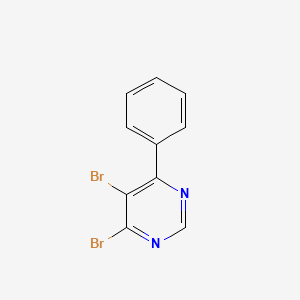
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
